![molecular formula C23H18F3N3O2S2 B2616645 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1291849-94-9](/img/structure/B2616645.png)
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C23H18F3N3O2S2 and its molecular weight is 489.53. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structures and Molecular Interactions
Studies on similar thienopyrimidine derivatives highlight their structural and crystallographic characteristics. These compounds often exhibit unique folded conformations and intermolecular interactions, which are crucial for understanding their behavior in various solvents and potential for forming complexes with other molecules (Subasri et al., 2017). The specific angles and interactions within these molecules can inform their reactivity and stability in different chemical environments.
Radioligand Applications
Derivatives have been explored for their potential in imaging studies, such as in the development of radioligands for PET scans. For example, the synthesis and application of certain pyrazolopyrimidineacetamides as selective radioligands highlight the relevance of structurally related compounds in medical imaging and diagnostics, providing insights into molecular design for targeted imaging agents (Dollé et al., 2008).
Antitumor and Antimicrobial Activities
Thienopyrimidine derivatives have been synthesized and evaluated for their antitumor and antimicrobial activities. These studies indicate the potential of such compounds to inhibit the growth of various cancer cell lines and microbial strains, suggesting their importance in developing new therapeutic agents (Hafez & El-Gazzar, 2017). The specific interactions and mechanisms of action of these compounds can offer valuable insights into their research applications.
Material Science Applications
Research on related compounds has also extended into materials science, particularly in the development of novel polymers and coatings with unique properties. For example, the synthesis of polyamide-imides containing ether, sulfur, and trifluoromethyl linkages demonstrates the utility of similar structures in creating materials with exceptional thermal stability and solubility properties (Shockravi et al., 2009).
properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O2S2/c1-13-5-3-8-18(14(13)2)29-21(31)20-17(9-10-32-20)28-22(29)33-12-19(30)27-16-7-4-6-15(11-16)23(24,25)26/h3-11H,12H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWQQUPQTWCULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide |
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